molecular formula C19H21N5O3 B5514507 3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

Cat. No. B5514507
M. Wt: 367.4 g/mol
InChI Key: WQRWGCVBTOJOFI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis The synthesis of compounds related to 3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole involves complex reactions, including cyclocondensation and oxidative cyclization. For example, novel derivatives of 1,3,4-oxadiazoles have been synthesized from specific carboxylic acids and ethyl carboxylates through a series of reactions characterized by IR, NMR, and mass spectral data, showcasing the intricate process of creating oxadiazole derivatives (Nazir et al., 2018).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives, closely related to the specified compound, often reveals planar configurations with significant influence on their optical properties. Spectral analysis indicates that modifications to the oxadiazole ring, such as the addition of phenyl and ethyl groups, markedly affect absorption characteristics, highlighting the importance of molecular structure in determining the compound's properties (Ge et al., 2011).

Chemical Reactions and Properties Chemical reactions involving 1,3,4-oxadiazole derivatives include cyclization and subsequent reactions leading to the formation of thiazoles and further derivatives. These reactions are instrumental in creating a variety of compounds with diverse properties, showcasing the reactivity and versatility of oxadiazole derivatives in chemical synthesis (Paepke et al., 2009).

Physical Properties Analysis The physical properties of oxadiazole derivatives are closely related to their molecular structure, with variations in substituents affecting their solubility, melting points, and crystalline form. For instance, the polymorphism observed in certain oxadiazole compounds indicates multiple crystalline forms, which can significantly influence their physical properties and potential applications (Shishkina et al., 2019).

properties

IUPAC Name

1-[(2S)-2-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-2-15-20-19(27-22-15)14-9-6-12-24(14)17(25)11-10-16-21-18(23-26-16)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRWGCVBTOJOFI-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCN2C(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NOC(=N1)[C@@H]2CCCN2C(=O)CCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-5-{(2S)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole

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